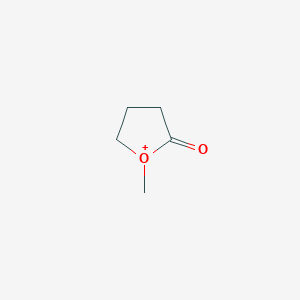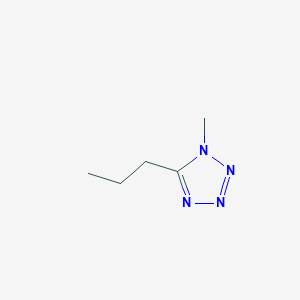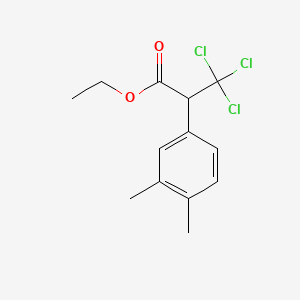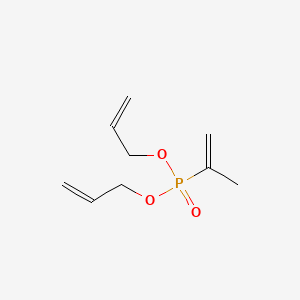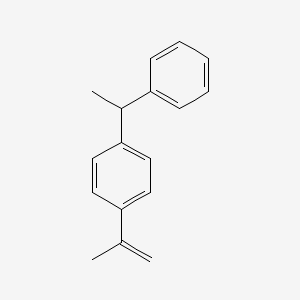
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene is an aromatic compound with a complex structure that includes both phenylethyl and prop-1-en-2-yl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene typically involves a series of electrophilic aromatic substitution (EAS) reactions. The order of steps is critical for determining the regiochemistry of the product. For instance, if we wish to prepare a meta-disubstituted product, the second EAS step must be controlled by a meta-directing substituent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of Friedel-Crafts alkylation and acylation reactions. These reactions are often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1-Phenylethyl)-4-(prop-1-en-2-yl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylbenzene: Lacks the prop-1-en-2-yl group, making it less complex.
4-Prop-1-en-2-ylbenzene: Lacks the phenylethyl group, resulting in different chemical properties.
1-(1-Phenylethyl)-4-methylbenzene: Contains a methyl group instead of the prop-1-en-2-yl group, leading to different reactivity.
Propriétés
Numéro CAS |
90173-54-9 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-(1-phenylethyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C17H18/c1-13(2)15-9-11-17(12-10-15)14(3)16-7-5-4-6-8-16/h4-12,14H,1H2,2-3H3 |
Clé InChI |
NCINPWYIMJVYQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
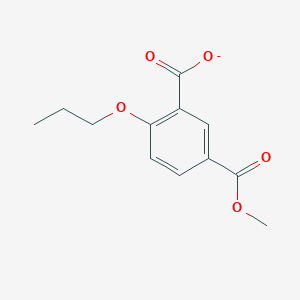
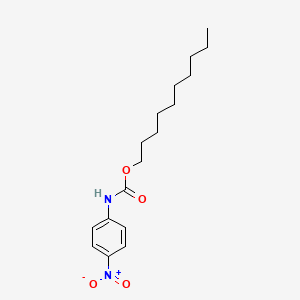

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)

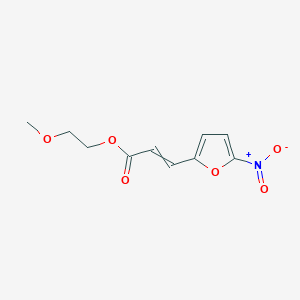
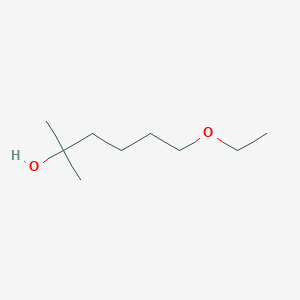
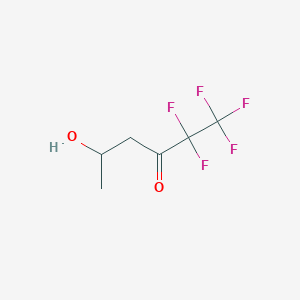
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
